molecular formula C16H18N2O B1142661 3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile CAS No. 1263286-48-1

3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile

Cat. No.: B1142661
CAS No.: 1263286-48-1
M. Wt: 254.32692
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities The 8-azabicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Additionally, stereochemical control can be achieved directly during the transformation that generates the bicyclic architecture or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to maximize efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tropane alkaloids such as:

    Cocaine: Known for its stimulant effects and potential for abuse.

    Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.

    Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.

Uniqueness

What sets 3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile apart is its specific substitution pattern and the presence of the benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1263286-48-1

Molecular Formula

C16H18N2O

Molecular Weight

254.32692

Synonyms

3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile

Origin of Product

United States

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